N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965253
InChI: InChI=1S/C16H19N3O4S2/c1-23-13-4-2-11(3-5-13)8-17-16-19-14(9-24-16)15(20)18-12-6-7-25(21,22)10-12/h2-5,9,12H,6-8,10H2,1H3,(H,17,19)(H,18,20)
SMILES:
Molecular Formula: C16H19N3O4S2
Molecular Weight: 381.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14965253

Molecular Formula: C16H19N3O4S2

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C16H19N3O4S2
Molecular Weight 381.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H19N3O4S2/c1-23-13-4-2-11(3-5-13)8-17-16-19-14(9-24-16)15(20)18-12-6-7-25(21,22)10-12/h2-5,9,12H,6-8,10H2,1H3,(H,17,19)(H,18,20)
Standard InChI Key VDMXMNVUWMATNM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3CCS(=O)(=O)C3

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Core: The thiazole ring is synthesized using cyclization reactions involving thiourea derivatives and α-halo ketones.

  • Introduction of the Sulfone Group: Oxidation of tetrahydrothiophene to its sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Amidation Reaction: Coupling of the thiazole intermediate with the appropriate carboxylic acid derivative to form the carboxamide group.

  • Substitution with 4-Methoxybenzylamine: Final substitution reaction introduces the 4-methoxybenzyl group.

Table 2: General Synthetic Pathway

StepReagents/Conditions
Thiazole FormationThiourea + α-Halo Ketone
Sulfone OxidationTetrahydrothiophene + Oxidizing Agent
AmidationThiazole Intermediate + Carboxylic Acid Derivative
Final Substitution4-Methoxybenzylamine + Coupling Agent (e.g., EDCI or DCC)

Antimicrobial Activity

Thiazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial enzymes or disrupt cell membranes.

Anticancer Potential

The presence of electron-donating groups (like methoxy) on aromatic rings enhances interaction with cancer cell targets via π-stacking or hydrogen bonding. Molecular docking studies on similar compounds suggest strong binding affinities to enzymes involved in cancer progression.

Anti-inflammatory Effects

The sulfone group in the tetrahydrothiophene moiety may interact with inflammatory mediators, reducing cytokine production.

Potential Applications

  • Drug Development: The compound’s structural features make it a promising candidate for designing drugs targeting microbial infections or cancer.

  • Molecular Probes: Its functional groups allow modifications for use as fluorescent probes in biochemical assays.

  • Material Science: Thiazole derivatives are also explored for their electronic properties in material chemistry.

Limitations and Future Research Directions

While the compound exhibits promising theoretical properties, experimental validation is critical:

  • Toxicity Studies: Comprehensive evaluation of cytotoxicity and off-target effects is needed.

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) will determine its drug-likeness.

  • Structure Optimization: Modifications to improve solubility and bioavailability should be explored.

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